REACTION_CXSMILES
|
ClC1N=C2C(C3C=CC=CC=3OC)=CC=CN2N=1.[C:19]([O:23][C:24]([N:26]1[CH2:32][CH2:31][C:30]2[CH:33]=[CH:34][C:35](N)=[CH:36][C:29]=2[CH2:28][CH2:27]1)=[O:25])([CH3:22])([CH3:21])[CH3:20].C1(P(C2CCCCC2)C2(P(C3CCCCC3)C3CCCCC3)CC=CC=C2C2C=CC=CC=2)CCCCC1.C(=O)([O-])[O-].[Cs+].[Cs+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O1CCOCC1>[C:19]([O:23][C:24]([N:26]1[CH2:32][CH2:31][C:30]2[CH:33]=[CH:34][CH:35]=[CH:36][C:29]=2[CH2:28][CH2:27]1)=[O:25])([CH3:22])([CH3:20])[CH3:21] |f:3.4.5,6.7.8|
|
Name
|
2-chloro-8-(2-methoxy-phenyl)-[1,2,4]triazolo[1,5-a]pyridine
|
Quantity
|
0.46 g
|
Type
|
reactant
|
Smiles
|
ClC1=NN2C(C(=CC=C2)C2=C(C=CC=C2)OC)=N1
|
Name
|
|
Quantity
|
0.558 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC2=C(CC1)C=CC(=C2)N
|
Name
|
2,2-bis-dicyclohexylphosphanyl-biphenyl
|
Quantity
|
0.242 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)P(C1(C(=CC=CC1)C1=CC=CC=C1)P(C1CCCCC1)C1CCCCC1)C1CCCCC1
|
Name
|
cesium carbonate
|
Quantity
|
1.44 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
0.0875 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was degassed under an atmosphere of argon for 5 min
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
cooled at room temperature
|
Type
|
ADDITION
|
Details
|
diluted with dichloromethane
|
Type
|
FILTRATION
|
Details
|
filtered through diatomaceous earth
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The reaction was purified via chromatography (silica gel 20%-30% ethyl acetate/hexanes)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC2=C(CC1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.744 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 141.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |